molecular formula C14H19F2NO3 B2855595 tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate CAS No. 1797844-60-0

tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate

Cat. No.: B2855595
CAS No.: 1797844-60-0
M. Wt: 287.307
InChI Key: GHALTVOZBHMDPV-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a hydroxypropan-2-yl group, making it a versatile molecule for chemical transformations and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluorophenylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the difluorophenyl group can yield a difluorocyclohexane derivative .

Scientific Research Applications

Tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate is unique due to the presence of both a hydroxypropan-2-yl group and a difluorophenyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO3/c1-8(17-13(19)20-14(2,3)4)12(18)9-5-6-10(15)11(16)7-9/h5-8,12,18H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALTVOZBHMDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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